molecular formula C21H20FN3O2S B2465420 N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251546-79-8

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2465420
CAS No.: 1251546-79-8
M. Wt: 397.47
InChI Key: BKYUBHKQWMGERW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, substituted with a fluorophenyl group, a methoxy group, and a thiomorpholine-4-carbonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group, the methoxy group, and the thiomorpholine-4-carbonyl group. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and thiomorpholine, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • 6-fluoro-N-(3-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(3-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds. Its fluorophenyl and methoxy groups, in particular, may enhance its reactivity and potential bioactivity.

Properties

IUPAC Name

[4-(3-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYUBHKQWMGERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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